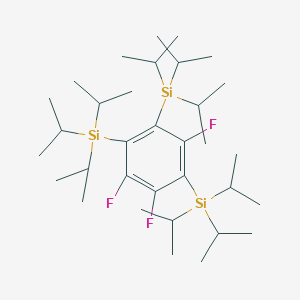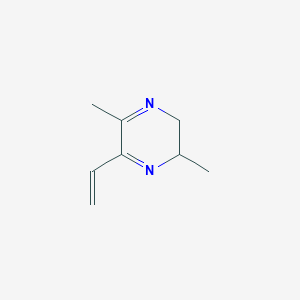![molecular formula C14H23NO4S B12611199 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione CAS No. 873012-04-5](/img/structure/B12611199.png)
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of hydroxybutoxy and hydroxypentyl groups attached to a pyridine ring, which is further modified by a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with 4-hydroxybutyl and 5-hydroxypentyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the thione group may produce thiols.
科学的研究の応用
3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxy and thione groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxybutoxy)pyridine-2(1H)-thione
- 1-[(5-Hydroxypentyl)oxy]pyridine-2(1H)-thione
- 3-(4-Hydroxybutoxy)-1-[(5-methoxypentyl)oxy]pyridine-2(1H)-thione
Uniqueness
The uniqueness of 3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione lies in its dual hydroxyalkoxy substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility, reactivity, and potential for diverse applications compared to similar compounds with single substitutions.
特性
CAS番号 |
873012-04-5 |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.40 g/mol |
IUPAC名 |
3-(4-hydroxybutoxy)-1-(5-hydroxypentoxy)pyridine-2-thione |
InChI |
InChI=1S/C14H23NO4S/c16-9-2-1-4-12-19-15-8-6-7-13(14(15)20)18-11-5-3-10-17/h6-8,16-17H,1-5,9-12H2 |
InChIキー |
JKQHCLDVJFXZIH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=S)C(=C1)OCCCCO)OCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


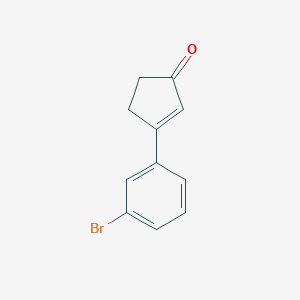
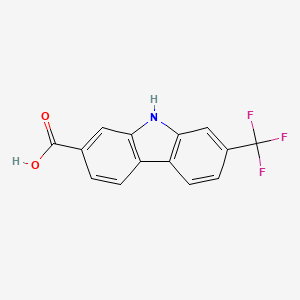
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)

silane](/img/structure/B12611139.png)
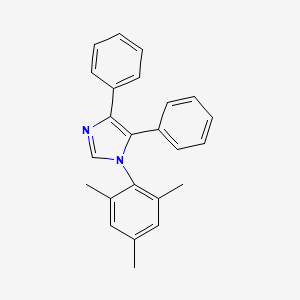
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)

